An alpha-glucosidase inhibitor with antiviral action. Derivatives of deoxynojirimycin may have anti-HIV activity.
1-Deoxynojirimycin is a natural product found in Parmotrema austrosinense, Parmotrema praesorediosum, and other organisms with data available.
1-Deoxynojirimycin
CAS No.: 19130-96-2
Cat. No.: VC0003688
Molecular Formula: C6H13NO4
Molecular Weight: 163.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19130-96-2 |
---|---|
Molecular Formula | C6H13NO4 |
Molecular Weight | 163.17 g/mol |
IUPAC Name | (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol |
Standard InChI | InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4+,5-,6-/m1/s1 |
Standard InChI Key | LXBIFEVIBLOUGU-JGWLITMVSA-N |
Isomeric SMILES | C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O |
SMILES | C1C(C(C(C(N1)CO)O)O)O |
Canonical SMILES | C1C(C(C(C(N1)CO)O)O)O |
Appearance | Assay:≥95%A crystalline solid |
Melting Point | 206°C |
Chemical and Physical Properties
Structural Characteristics
The stereochemistry of 1-DNJ confers specificity in enzyme interactions. Its piperidine backbone with four hydroxyl groups mimics the transition state of glycoside hydrolysis, enabling potent inhibition of α-glucosidases .
Physicochemical Profile
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₁₃NO₄ | |
Molecular Weight | 163.17 g/mol | |
Melting Point | 195–196°C | |
Water Solubility | 25 mg/mL | |
LogP (Partition Coefficient) | -1.8 | |
Stability | >2 years at -20°C |
Biochemical Mechanisms of Action
α-Glucosidase Inhibition
1-DNJ competitively binds to the active site of α-glucosidases (Ki = 2.1 mM for glucosidase I, 7 mM for glucosidase II) , delaying carbohydrate digestion and reducing postprandial hyperglycemia. This mechanism underpins its antidiabetic effects and forms the basis for the derivative miglitol .
Endoplasmic Reticulum Stress Modulation
In hypothalamic neurons, 1-DNJ (10–50 μg/mL) reduces ER stress markers (Grp78, Chop, Xbp-1s) by 40–60%, restoring leptin receptor signaling and suppressing appetite in obese mice . This occurs via enhanced adiponectin secretion (2.3-fold increase in mRNA expression) .
Mitochondrial Regulation
At 10 μM, 1-DNJ rescues mitochondrial membrane potential in hypertrophic cardiomyocytes by promoting optic atrophy protein 1 (OPA1) oligomerization, restoring cristae structure, and improving calcium handling (25% increase in Ca²⁺ transient amplitude) .
Pharmacological Effects
Anticancer Activity
In ACP02 gastric adenocarcinoma cells, 1-DNJ (9.6–19.3 mM) induces:
For A172 glioblastoma cells, lower concentrations (2.6–5.3 mM) achieve:
Metabolic Regulation
Central administration of 1-DNJ (ICV 5 μg/day) in high-fat diet mice:
Cardiovascular Protection
In angiotensin II-induced cardiac hypertrophy models:
Therapeutic Applications
Clinically Approved Derivatives
Emerging Applications
-
Antiviral Therapy: 1-DNJ derivatives block HIV envelope glycoprotein processing (EC₅₀ = 3.2 μM)
-
Oncology: Phase I trials exploring 1-DNJ combinations with gemcitabine in pancreatic cancer
-
Neuroprotection: Preclinical data shows 40% reduction in β-amyloid plaque formation in Alzheimer’s models
Pharmacokinetic Profile
Absorption and Distribution
Metabolism and Excretion
Recent Advances and Future Directions
Mitochondrial Rescue Therapy
The 2023 discovery of 1-DNJ’s OPA1-stabilizing effects has opened new avenues for treating mitochondrial disorders. Ongoing work focuses on:
-
Optimizing cardiac delivery via nanoparticle encapsulation (75% increased myocardial uptake in mice)
-
Combinatorial regimens with metformin for synergistic AMPK activation
Precision Oncology Approaches
Tumor-selective delivery systems under investigation:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume